2-[5-(5-methylpyrazine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-(propan-2-yl)-1H-1,3-benzodiazole
Description
This compound is a heterocyclic organic molecule featuring a 1H-1,3-benzodiazole core substituted with an isopropyl group (propan-2-yl) at position 1 and a bicyclic octahydropyrrolo[3,4-c]pyrrole moiety at position 2. The pyrrolo-pyrrole fragment is further functionalized with a 5-methylpyrazine-2-carbonyl group, introducing a pyrazine ring system linked via a carbonyl bridge. Key structural attributes include:
- 1H-1,3-Benzodiazole Core: A fused benzene-diazole system known for its aromatic stability and role in medicinal chemistry .
- 5-Methylpyrazine-2-carbonyl Substituent: A pyrazine derivative with a methyl group at position 5, enhancing electron-withdrawing properties and influencing pharmacokinetics .
This structural complexity suggests applications in drug discovery, particularly targeting enzymes or receptors requiring multi-site interactions.
Properties
IUPAC Name |
(5-methylpyrazin-2-yl)-[2-(1-propan-2-ylbenzimidazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O/c1-14(2)28-20-7-5-4-6-18(20)25-22(28)27-12-16-10-26(11-17(16)13-27)21(29)19-9-23-15(3)8-24-19/h4-9,14,16-17H,10-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJCLRYGRRYQLOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)N2CC3CN(CC3C2)C4=NC5=CC=CC=C5N4C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Derivatives
Table 1: Key Structural and Functional Comparisons
Key Findings from Comparative Analysis
Heterocyclic Core Influence
- Benzodiazole vs. Benzothiazole : The target compound’s benzodiazole core (two nitrogen atoms) contrasts with benzothiazole (one nitrogen, one sulfur) in . Benzothiazoles are often associated with antitumor activity due to sulfur’s electronegativity, while benzodiazoles may exhibit stronger π-π stacking in enzyme binding .
- Pyrrolo-pyrrole vs.
Substituent Effects
- Pyrazine vs. Oxadiazole: The 5-methylpyrazine-2-carbonyl group in the target compound offers a planar, electron-deficient aromatic system, contrasting with the oxadiazole-thioacetyl group in . Oxadiazoles are known for antimicrobial activity, while pyrazines may enhance CNS penetration .
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